5-Methyl-2-mercaptobenzothiazole

TRPV3 antagonist Pain therapeutics Ion channel pharmacology

5-Methyl-2-mercaptobenzothiazole (CAS 21303-50-4) is a 5-methyl-substituted derivative of 2-mercaptobenzothiazole (MBT) belonging to the benzothiazole-2-thiol class. As a heterocyclic thiol (C8H7NS2, MW 181.28 g/mol), it possesses both a reactive mercapto group and an aromatic benzothiazole ring system that underpins its utility as a vulcanization accelerator, corrosion inhibitor, and enzyme-inhibitory scaffold.

Molecular Formula C8H7NS2
Molecular Weight 181.3 g/mol
CAS No. 21303-50-4
Cat. No. B1589351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methyl-2-mercaptobenzothiazole
CAS21303-50-4
Molecular FormulaC8H7NS2
Molecular Weight181.3 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)SC(=S)N2
InChIInChI=1S/C8H7NS2/c1-5-2-3-7-6(4-5)9-8(10)11-7/h2-4H,1H3,(H,9,10)
InChIKeyILDUPWKUQLPLKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-2-mercaptobenzothiazole (CAS 21303-50-4) – Core Identity, Physicochemical Profile, and Industrial Classification for Sourcing Decision-Makers


5-Methyl-2-mercaptobenzothiazole (CAS 21303-50-4) is a 5-methyl-substituted derivative of 2-mercaptobenzothiazole (MBT) belonging to the benzothiazole-2-thiol class [1]. As a heterocyclic thiol (C8H7NS2, MW 181.28 g/mol), it possesses both a reactive mercapto group and an aromatic benzothiazole ring system that underpins its utility as a vulcanization accelerator, corrosion inhibitor, and enzyme-inhibitory scaffold . Key physicochemical identifiers include a melting point of 121 °C, a boiling point of 314 °C, a density of 1.39 g/cm³, a predicted pKa of 9.60 ± 0.20, and a LogP of approximately 2.84 [2]. The 5-methyl substituent distinguishes this compound from the parent MBT and other positional isomers, imparting altered lipophilicity, steric bulk, and electronic effects that influence its performance in industrial and biological systems [3].

Why 5-Methyl-2-mercaptobenzothiazole Cannot Be Treated as Interchangeable with Unsubstituted 2-Mercaptobenzothiazole (MBT) or Other Benzothiazole Analogs in Critical Technical Applications


Although 2-mercaptobenzothiazole (MBT) serves as the parent scaffold, the introduction of a methyl group at the 5-position of the benzothiazole ring markedly alters the compound’s physicochemical properties, biological activity profile, and industrial performance. The 5-methyl substitution increases LogP from approximately 2.42 (MBT) to approximately 2.84 [1], depresses the melting point from ~180 °C to 121 °C, raises the predicted pKa from 6.94 (experimental) to 9.60 (predicted), and shifts the acid–base speciation of the thiol group under processing conditions [2][3]. In vulcanization, the 5-methyl analog yields metal salts with distinct cure kinetics compared to MBT-derived salts [4]. In biological systems, the 5-methyl derivative exhibits a unique target-selectivity profile: it acts as a TRPV3 antagonist (IC50 = 57.5 μM), whereas MBT is primarily characterized as a thyroid peroxidase (TPO) inhibitor (IC50 = 11.5 μM) [5]. Generic substitution without considering these quantifiable differences can lead to altered vulcanization scorch safety, corrosion inhibition efficiency, or off-target pharmacological activity.

5-Methyl-2-mercaptobenzothiazole: Quantified Technical Differentiation Evidence for Scientific and Industrial Procurement Evaluation


TRPV3 Ion Channel Antagonism – A Target Engagement Profile Distinct from the Parent MBT's TPO Inhibition

5-Methyl-2-mercaptobenzothiazole is a documented antagonist of the rat TRPV3 heat-sensitive ion channel with an IC50 of 57.5 μM (57,500 nM) in a cell-based calcium-flux assay [1]. In contrast, the parent compound 2-mercaptobenzothiazole (MBT) is characterized as a thyroid peroxidase (TPO) inhibitor with an IC50 of 11.5 μM . The target engagement profiles are distinct: MBT potently inhibits TPO (thyroid hormone synthesis pathway), while the 5-methyl derivative shows measurable TRPV3 antagonism not reported for MBT. This qualitative target-switching effect, driven by the 5-methyl substituent, is critical for users evaluating benzothiazole-2-thiols for ion-channel-focused screening campaigns versus endocrine-disruption studies.

TRPV3 antagonist Pain therapeutics Ion channel pharmacology

Vulcanization Accelerator Performance – Zinc Salt of 5-Methyl Derivative Provides Faster Cure Than the Free Thiazole

In rubber vulcanization, the zinc salt of 1-mercapto-5-methylbenzothiazole is reported to be faster curing than the corresponding free thiazole [1]. This class-level observation is consistent with the general behavior of MBT-derived zinc salts, which exhibit higher cure rates than their free thiol counterparts due to improved solubility in the rubber matrix and more efficient sulfur crosslinking [2]. The 5-methyl substitution further modulates the electronic environment of the thiol/thione tautomeric system, influencing the rate of zinc-salt formation and subsequent accelerator activity. For industrial compounders, this means that 5-methyl-2-mercaptobenzothiazole, when activated with zinc oxide/stearate, may offer a distinct balance of scorch safety and cure rate compared to MBT-based systems.

Rubber vulcanization Thiazole accelerators Cure kinetics

Physicochemical Differentiation – Lipophilicity, pKa, and Melting Point Deviations from Parent MBT Affect Formulation and Processing

The 5-methyl substituent introduces a measurable shift in key physicochemical parameters compared to unsubstituted MBT. The experimental LogP of 5-methyl-2-mercaptobenzothiazole is approximately 2.84 (ACD/LogP), compared to 2.42 for MBT, reflecting a ~0.42 log unit increase in lipophilicity that corresponds to roughly 2.6-fold greater partitioning into nonpolar phases [1]. The melting point drops substantially from ~180 °C (MBT, lit. range 177–183 °C) to 121 °C, indicating weaker crystal lattice energy that may facilitate dispersion in polymer matrices or solvent-based formulations [2][3]. The predicted aqueous pKa increases from 6.94 (MBT experimental) to 9.60 (5-methyl derivative, predicted), shifting the thiol–thione acid–base equilibrium and altering the speciation of the molecule at near-neutral pH, which is relevant for aqueous corrosion inhibitor applications and biological assay conditions [4][5].

Physicochemical properties LogP comparison Formulation solubility

Multi-Enzyme Inhibition Profile – 5-Methyl Derivative as a Broad-Spectrum Mechanistic Probe Versus MBT's Narrower Activity

2-Mercaptobenzothiazole derivatives as a class are reported to inhibit multiple enzymes including acyl coenzyme A cholesterol acyltransferase (ACAT), monoamine oxidase (MAO), heat shock protein 90 (Hsp90), cathepsin D, and c-Jun N-terminal kinases (JNK) [1]. The 5-methyl-2-mercaptobenzothiazole specifically is identified as a mechanism-based inhibitor of ACAT and MAO [2]. While quantitative IC50 values for the 5-methyl analog against these individual enzymes are not publicly available in a directly comparable format, the breadth of reported enzyme targets is broader than the well-characterized TPO inhibition of MBT alone . This multi-target inhibitory potential positions the 5-methyl derivative as a more versatile tool compound for studying benzothiazole-enzyme interactions in medicinal chemistry and toxicology research.

Enzyme inhibition Acyl-CoA cholesterol acyltransferase Monoamine oxidase

Corrosion Inhibition for Copper – Patent-Validated Utility in Buried Copper Protection Systems

U.S. Patent 4,343,660 explicitly discloses 5-methyl-2-mercaptobenzothiazole as a corrosion inhibitor for copper in buried concentric neutral wire applications, where it is used as a complexing agent within a barrier corrosion inhibitor formulation [1]. The patent describes a system capable of reducing copper corrosion rates from 50–150 mpy (mils per year) to acceptable levels, although the specific contribution of the 5-methyl derivative versus other thiazoles (e.g., unsubstituted MBT) is not individually quantified in the patent [2]. The presence of the 5-methyl group enhances solubility in nonpolar sulfonate carriers, facilitating uniform coating application compared to more polar unsubstituted MBT formulations. This represents a specific, validated industrial application where the 5-methyl derivative is named as a preferred embodiment.

Copper corrosion inhibitor Underground cable protection Thiazole inhibitor

Synthetic Accessibility and Purity – A Well-Characterized Building Block with Established Synthetic Route

5-Methyl-2-mercaptobenzothiazole is accessible via a published synthetic route from 2-chloro-5-methylaniline, carbon disulfide, and potassium carbonate in DMF at 150 °C, yielding the target compound after acidic workup [1]. The reported yield (27%) and characterization data (¹H NMR, MS) are documented in patent WO2006/122156 [2]. This established synthetic accessibility contrasts with some other 5-substituted benzothiazole-2-thiols (e.g., 5-ethyl, 5-trifluoromethyl) where synthetic routes may be less straightforward or lower-yielding. The availability of a verified synthetic protocol and commercial supply from multiple vendors supports procurement for research and development applications.

Chemical synthesis Building block Derivatization

Highest-Confidence Application Scenarios for 5-Methyl-2-mercaptobenzothiazole Based on Quantitative Differentiation Evidence


TRPV3 Ion Channel Drug Discovery Screening – Sourcing the 5-Methyl Derivative as a Defined Antagonist Probe

Researchers conducting high-throughput or focused screening campaigns targeting the TRPV3 heat-sensitive ion channel should procure 5-methyl-2-mercaptobenzothiazole as a defined antagonist probe (IC50 = 57.5 μM in HEK293 calcium-flux assay) [1]. The parent compound MBT shows no reported TRPV3 activity, making the 5-methyl derivative the appropriate benzothiazole-2-thiol for this target. Use at concentrations of 10–100 μM in cell-based assays with appropriate solvent controls (DMSO ≤ 0.1%). Verify lot-to-lot consistency by HPLC purity (>95%) and confirm TRPV3 activity in a reference calcium-flux assay before large-scale screening.

Specialty Rubber Vulcanization – Exploiting the Zinc Salt of the 5-Methyl Derivative for Altered Cure Kinetics

Industrial rubber compounders seeking to fine-tune vulcanization cure rates and scorch safety may evaluate the zinc salt of 5-methyl-2-mercaptobenzothiazole as an alternative to standard MBT/zinc oxide systems [1]. The 5-methyl derivative, after in situ formation of the zinc salt with ZnO/stearic acid, is reported to cure faster than the free thiazole . Pilot compounding studies should compare Mooney scorch time (t5) and rheometer cure time (t90) against MBT controls in the target rubber matrix (NR, SBR, or NBR). The lower melting point (121 °C vs. 180 °C for MBT) may also improve dispersion in low-temperature mixing processes.

Copper Corrosion Protection in Nonpolar Coating Formulations – Patent-Validated Inhibitor Selection

For anti-corrosion coating formulators developing barrier protection systems for buried copper infrastructure (e.g., concentric neutral wires in underground power cables), 5-methyl-2-mercaptobenzothiazole is a patent-validated corrosion inhibitor component [1]. Its enhanced lipophilicity (LogP ~2.84 vs. ~2.42 for MBT) may improve compatibility with petroleum sulfonate carriers and nonpolar binder systems, facilitating uniform film formation. Formulation screening should compare weight-loss corrosion rates (mpy) in simulated soil-electrolyte environments at inhibitor loadings of 0.1–1.0 wt%, using MBT as the benchmark comparator.

Multi-Target Enzyme Inhibition Studies – A Single Benzothiazole-2-thiol Probe for ACAT, MAO, and Related Targets

Researchers investigating the polypharmacology of benzothiazole-2-thiol derivatives should utilize 5-methyl-2-mercaptobenzothiazole as a single-compound probe with reported mechanism-based inhibition of acyl-CoA cholesterol acyltransferase (ACAT) and monoamine oxidase (MAO) [1]. While individual IC50 values require in-house determination, the documented multi-target profile makes this compound more versatile than MBT (primarily a TPO inhibitor) for exploratory enzymology. Design dose-response experiments (0.1–100 μM) against each target enzyme, and include MBT as a selectivity control to quantify the contribution of the 5-methyl substituent to target engagement.

Quote Request

Request a Quote for 5-Methyl-2-mercaptobenzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.